
4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated quinoline intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline: can be compared with other quinoline derivatives like chloroquine and quinine.
Thiazole-containing compounds: Similar to thiamine (vitamin B1) and sulfathiazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
CAS No. |
853333-51-4 |
|---|---|
Molecular Formula |
C19H21N3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methylpiperidin-1-yl)quinolin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C19H21N3S/c1-13-7-9-22(10-8-13)18-11-17(19-20-14(2)12-23-19)21-16-6-4-3-5-15(16)18/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
VIAOSNRGPVAGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=NC(=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



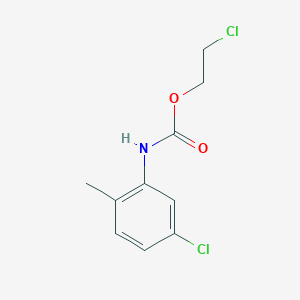
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
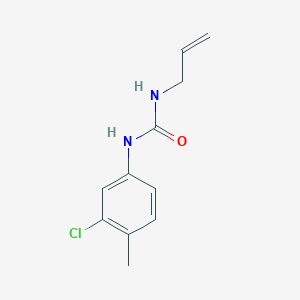
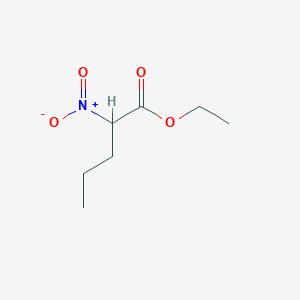
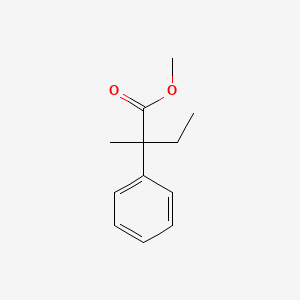


![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)


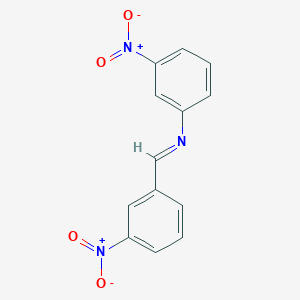

![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)
